1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile
Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C16H20BNO2 and its molecular weight is 269.1. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and DFT Study
The compound and its derivatives, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been synthesized and analyzed for their crystal structures. These structures are confirmed through various spectroscopic methods and X-ray diffraction, followed by conformational analysis using density functional theory (DFT). The studies highlight the consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction, indicating a strong correlation between theoretical predictions and experimental observations (Huang et al., 2021).
Synthesis and Characterization
Research has focused on the synthesis and characterization of various compounds using 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile. This includes studies on the molecular structure, vibrational properties, and other physicochemical properties, crucial for understanding the behavior and potential applications of these compounds in scientific research (Wu et al., 2021).
Application in Hydrogen Peroxide Detection
This compound has been used in the development of organic thin-film fluorescence probes for the detection of hydrogen peroxide vapor. Such applications are critical in explosive detection and other security-related fields. The modified versions of this compound have shown fast deboronation velocity in H2O2 vapor, demonstrating their potential as sensitive and rapid detection materials (Fu et al., 2016).
Nanoparticle and Polymer Synthesis
The compound has been utilized in the creation of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. This is significant for materials science and nanotechnology, offering new avenues for creating materials with specific optical properties (Fischer et al., 2013).
Mechanism of Action
Target of Action
It’s known that similar compounds with atetramethyl-1,3,2-dioxaborolane group are often used in Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The tetramethyl-1,3,2-dioxaborolane group enables the Suzuki coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) catalyzed by a palladium(0) complex .
Biochemical Pathways
The compound affects the Suzuki coupling pathway . This pathway involves the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds . The downstream effects of this pathway can lead to the synthesis of a wide range of biologically active compounds.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki coupling reaction . This can lead to the synthesis of a wide range of biologically active compounds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the Suzuki coupling reaction is typically performed in a basic environment and may require a palladium catalyst
Future Directions
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-14(2)15(3,4)20-17(19-14)13-7-5-12(6-8-13)16(11-18)9-10-16/h5-8H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTZQARAJYGKBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698338 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206641-31-7 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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